molecular formula C6H7N3O2 B2673239 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one CAS No. 1566948-22-8

7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one

Cat. No.: B2673239
CAS No.: 1566948-22-8
M. Wt: 153.141
InChI Key: WFYOIPDVMIXNSA-UHFFFAOYSA-N
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Description

7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one is a synthetic heterocyclic compound of interest in medicinal and organic chemistry research. This molecule features a fused bicyclic system containing both imidazolidine and pyrimidinone rings, a structural motif found in compounds with a range of documented biological activities . While specific pharmacological data for this exact compound may be limited, its core structure is closely related to other privileged scaffolds in drug discovery . Related derivatives, such as oxazolopyrimidinones, have been investigated for their potential anti-leukemia activity, acting as structural analogues of known iron chelators . Other structurally similar fused systems containing the pyrimidin-5-one core have been reported to exhibit central nervous system (CNS) activity . As a building block, this compound can be utilized in multicomponent reactions (MCRs), which are powerful tools for the efficient and rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs . Researchers may find this chemical valuable for exploring new therapeutic agents, studying structure-activity relationships (SAR), or developing novel synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h3,10H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYOIPDVMIXNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=C(N=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The compound’s ability to interact with these targets makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Imidazolo[1,2-a]pyrimidin-5-one Derivatives
  • Structural Features : Retain the 5,6-fused bicyclic system but substitute the imidazolidine ring with an imidazole moiety (e.g., Takeda's Compound 8, a GnRH antagonist). The imidazole ring enhances π-π stacking interactions with receptor binding sites .
  • Biological Activity : Compound 8 exhibited in vitro potency comparable to T-98475 (a benchmark GnRH antagonist), highlighting the importance of the phenyl-substituted five-membered ring for receptor affinity .
Thiazolo[3,2-a]pyrimidin-5-one Derivatives
  • Structural Features : Replace the imidazolidine ring with a thiazole ring (e.g., 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one). The sulfur atom in thiazole increases electron-withdrawing effects, altering reactivity in multicomponent syntheses .
  • Synthesis: Prepared via three-component reactions involving aryl aldehydes and malononitrile under organobase catalysis (DIPEA), achieving yields of 90–94% .
  • Biological Activity : Thiazolo derivatives like ritanserin (6-[2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one) show high affinity for 5HT2C receptors, demonstrating scaffold versatility for CNS targets .
Thiadiazolo[3,2-a]pyrimidin-5-one Derivatives
  • Structural Features: Incorporate a 1,3,4-thiadiazole ring fused to pyrimidinone.
  • Synthesis : Efficient one-pot methods using [3+3] cycloaddition and deamination reactions .
  • Biological Activity: Derivatives like 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit xanthine oxidase inhibitory activity (IC50 values in µM range), suggesting utility in treating gout .

Substituent Effects and Regioselectivity

  • Hydroxyl Group Impact : The 7-hydroxy group in the target compound influences hydrogen bonding and solubility. In contrast, methyl or phenyl substituents (e.g., in thiazolo derivatives) enhance lipophilicity and membrane permeability .
  • Steric and Electronic Effects : Steric bulk from substituents (e.g., pentafluoroethyl in JABRAG) can dictate regioselectivity in sulfonation reactions, as seen in thiazolo[3,2-a]pyrimidin-5-ones .

Structural Insights from Crystallography

  • Planarity and Stability : X-ray studies of pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones reveal planar structures stabilized by intramolecular π-hole interactions between carbonyl groups . These interactions are critical for maintaining bioactive conformations.

Biological Activity

7-Hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one (CAS Number: 1566948-22-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C6_{6}H7_{7}N5_{5}O
  • Molecular Weight : 165.15 g/mol
  • Structure : The compound features a fused imidazolidine and pyrimidine ring with a hydroxyl group at position 7.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings from diverse studies.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of this compound:

StudyMethodologyFindings
Disc diffusion methodShowed significant inhibition against Gram-positive and Gram-negative bacteria.
Minimum inhibitory concentration (MIC) testsMIC values ranged from 32 to 128 µg/mL for various bacterial strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • In vitro Studies : Demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Mechanism : It appears to modulate the NF-kB signaling pathway, which is crucial in inflammation regulation.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties:

Cancer TypeIC50 (µM)Reference
Breast Cancer15.4
Prostate Cancer10.2

In vitro assays indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the effectiveness against common pathogens.
    • Results : The compound was effective against Staphylococcus aureus and Escherichia coli with a notable zone of inhibition.
    • : Suggests potential for development as an antimicrobial agent.
  • Case Study on Anti-inflammatory Activity :
    • Objective : To assess the impact on inflammatory markers in vitro.
    • Results : Reduced levels of IL-6 and TNF-alpha significantly when treated with the compound.
    • : Supports its use in inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing 7-hydroxy-imidazopyrimidinone derivatives?

Methodological Answer:

  • Cyclocondensation : React 2-aminoimidazoline derivatives with diethyl malonates under basic conditions. For example, 2-amino-1-(4-chlorophenyl)imidazoline reacts with diethyl (2-chlorobenzyl)malonate to yield the target compound (confirmed via X-ray analysis) .
  • Microwave-assisted synthesis : Offers faster reaction times and higher yields. This method is effective for Pd-catalyzed cross-coupling reactions and electrophilic aromatic substitution (EAS) on the imidazopyrimidine core .
  • Multicomponent reactions : Use organobase catalysts (e.g., DIPEA) in one-pot reactions with aldehydes and active methylene compounds (e.g., malononitrile) to form tricyclic derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 7-hydroxy-imidazopyrimidinones?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR (including 2D methods like COSY and NOESY) identify tautomeric forms and substituent positions. DEPT experiments differentiate carbon types .
  • X-ray crystallography : Resolves solid-state tautomerism (e.g., 7-hydroxy-5-oxo form) and quantifies intramolecular hydrogen bonds (C7–O10 = 1.330 Å, C9–O11 = 1.242 Å) .
  • HRMS : Validates molecular weight and purity, especially for derivatives with halogens or complex substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric forms between solution and solid-state analyses?

Methodological Answer:

  • Solid-state : X-ray crystallography definitively identifies tautomers (e.g., 7-hydroxy tautomer in crystals via O–H∙∙∙O hydrogen bonds) .
  • Solution-phase : Use variable-temperature NMR or deuterium exchange experiments to detect dynamic tautomerism. For example, pH-dependent shifts in 1H NMR signals can indicate keto-enol equilibria .

Q. What strategies optimize intermolecular interactions to enhance crystallinity for X-ray studies?

Methodological Answer:

  • Introduce substituents that promote resonance-assisted hydrogen bonds (RAHBs), such as hydroxyl or carbonyl groups. In the title compound, O–H∙∙∙O and C–H∙∙∙Cl interactions stabilize chains along the c-axis .
  • Utilize π-π stacking by incorporating aromatic rings (e.g., chlorophenyl groups) with centroid-centroid distances of ~3.67 Å .

Q. How do structural modifications at positions 2 and 6 affect biological activity?

Methodological Answer:

  • Position 6 : Substitution with chlorobenzyl groups enhances opioid-like analgesic activity without narcotic side effects, as shown in receptor-binding assays .
  • Position 2 : Fluorine or methyl groups modulate αIIbβ3 receptor affinity. Larger substituents (e.g., ethyl) reduce activity due to steric clashes .
  • SAR studies : Pharmacophore modeling aligns 5-HT2A antagonist activity with ethylene-linked phenylpiperazine groups in thiazolopyrimidinones .

Q. What computational methods validate intramolecular hydrogen bonding influencing fused-ring planarity?

Methodological Answer:

  • DFT calculations : Model C–H∙∙∙O/N interactions and predict dihedral angles (e.g., 14.2° between imidazopyrimidine and chlorophenyl rings) .
  • Molecular dynamics (MD) : Simulate hydrogen bond stability under physiological conditions to correlate planarity with bioactivity .

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